N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide
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Overview
Description
N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer treatment. This compound was first discovered in 2009 and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential clinical applications.
Scientific Research Applications
Synthesis and Characterization
N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide is a compound with potential applications in various fields of research, primarily due to its structural complexity and reactivity. While the direct literature on this specific compound is limited, studies on similar compounds provide insights into potential research applications, focusing on synthesis, characterization, and biological activity.
Synthesis of Related Compounds : Research has demonstrated the synthesis of structurally related compounds, highlighting methods that could potentially apply to this compound. For example, Zhou Kai explored the synthesis of 4-(4-Fluorophenyl)-2 (2-Methylpropanoyl)-4-Oxo-N,β-Diphenylbutanamide, a key intermediate in atorvastatin production, utilizing a series of chemical transformations starting from methyl isobutyryl acetate (Zhou Kai, 2010).
Characterization Techniques : The structural characterization of related compounds, such as 5-Chloro-N-(4-nitrophenyl) pentanamide, through X-ray powder diffraction provides a methodology for analyzing and confirming the crystal structure of novel synthesized compounds (Qing Wang et al., 2015).
Biological Evaluation : Studies on derivatives of similar structures have shown significant biological activities. For instance, N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole, exhibited anthelmintic properties against the nematode Toxocara canis, suggesting that related compounds might also hold potential in the development of novel anthelmintic agents (Tais C. Silva et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: acts as a ligand for cereblon, binding to it and inducing the enzyme to degrade specific proteins . In particular, it triggers the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
By inducing the degradation of IKZF1 and IKZF3, N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide affects various biochemical pathways. These transcription factors are involved in the regulation of many genes, so their degradation can have wide-ranging effects on cellular function .
Result of Action
The molecular and cellular effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide ’s action are complex and depend on the specific cellular context. By degrading IKZF1 and IKZF3, it can affect a wide range of cellular processes, potentially leading to changes in cell growth, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide are largely determined by its molecular structure and the nature of its interactions with various biomolecules .
Cellular Effects
N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is complex and involves a number of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide within cells and tissues is a complex process that involves interactions with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O2/c1-13(2)11-18(19(24)22-16-9-7-15(21)8-10-16)23-12-14-5-3-4-6-17(14)20(23)25/h3-10,13,18H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRRDIBASFQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)I)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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